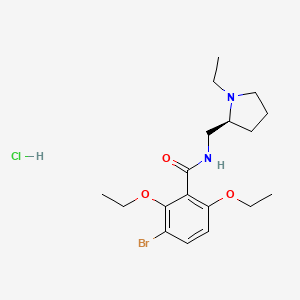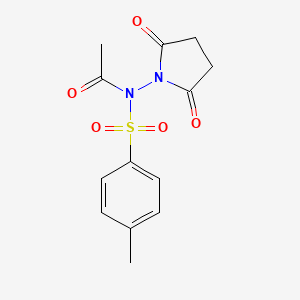
N-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methylbenzene-1-sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone ring and a tosyl group, which contribute to its reactivity and versatility in chemical synthesis and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide typically involves the reaction of tosyl chloride with N-hydroxysuccinimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolidinone ring.
Cyclization Reactions: The presence of reactive sites allows for intramolecular cyclization, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity
Wirkmechanismus
The mechanism of action of N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the tosyl group, which acts as a good leaving group, facilitating nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-Dioxopyrrolidin-1-yl)acetamide: Lacks the tosyl group, resulting in different reactivity and applications.
N-(2,5-Dioxopyrrolidin-1-yl)propanamide: Features a propanamide group instead of an acetamide group, affecting its chemical properties and biological activity
Uniqueness
N-(2,5-Dioxopyrrolidin-1-yl)-N-tosylacetamide is unique due to the presence of both the pyrrolidinone ring and the tosyl group, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various scientific fields .
Eigenschaften
CAS-Nummer |
92634-71-4 |
|---|---|
Molekularformel |
C13H14N2O5S |
Molekulargewicht |
310.33 g/mol |
IUPAC-Name |
N-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C13H14N2O5S/c1-9-3-5-11(6-4-9)21(19,20)15(10(2)16)14-12(17)7-8-13(14)18/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
QRMIKWZVSPNOMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C)N2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


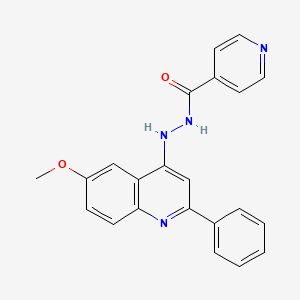
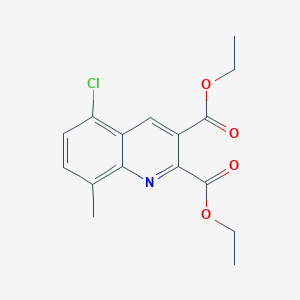

![4-(Difluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12898104.png)

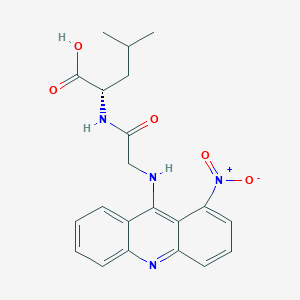
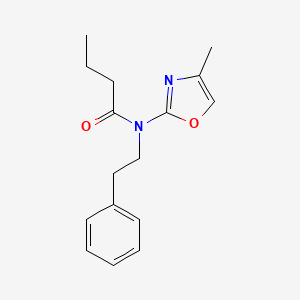
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
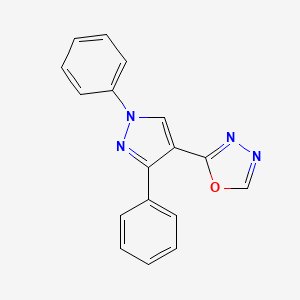
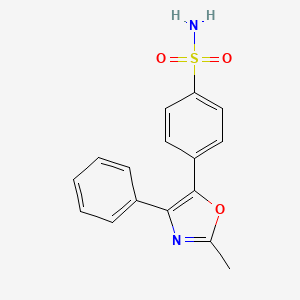
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
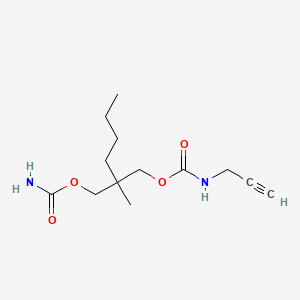
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
